molecular formula C24H23N3O3 B014191 5-Aminotetramethyl Rhodamine CAS No. 167095-10-5

5-Aminotetramethyl Rhodamine

Cat. No.: B014191
CAS No.: 167095-10-5
M. Wt: 401.5 g/mol
InChI Key: SCDBRTCWHLGIMU-UHFFFAOYSA-N
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Description

6-Amino-3’,6’-bis(dimethylamino)spiro[2-benzofuran-3,9’-xanthene]-1-one is a complex organic compound that belongs to the class of benzofuran derivatives.

Scientific Research Applications

6-Amino-3’,6’-bis(dimethylamino)spiro[2-benzofuran-3,9’-xanthene]-1-one has several scientific research applications:

Mechanism of Action

Target of Action

5-Aminotetramethyl Rhodamine, also known as 6-Amino-3’,6’-bis(dimethylamino)spiro[2-benzofuran-3,9’-xanthene]-1-one, is a derivatized rhodamine compound . It is primarily used as a fluorescent probe in the field of biochemistry and cell biology . The primary targets of this compound are proteins, nucleic acids, and cellular molecules that it labels for imaging and fluorescence detection .

Mode of Action

The compound works by binding to its targets and emitting fluorescence when excited at a specific wavelength . This fluorescence can then be detected and used to visualize the location and movement of the target molecules within cells .

Biochemical Pathways

The exact biochemical pathways affected by this compound are dependent on the specific targets it is used to label. It is widely used in various biochemical and cellular pathways for the purpose of visualizing and tracking the movement of proteins, nucleic acids, and other cellular molecules .

Pharmacokinetics

As a research tool, it is typically applied directly to cells in a laboratory setting, and its bioavailability would depend on the specific experimental conditions .

Result of Action

The primary result of the action of this compound is the production of fluorescence that allows for the visualization of its target molecules . This can provide valuable information about the location, movement, and interactions of these molecules within cells, contributing to our understanding of various cellular processes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the fluorescence intensity of rhodamines . Additionally, the compound’s effectiveness can be influenced by the presence of other molecules that may interfere with its binding to its targets or its fluorescence emission . Proper experimental controls and conditions are therefore crucial for ensuring the effective use of this compound as a fluorescent probe .

Biochemical Analysis

Biochemical Properties

5-Aminotetramethyl Rhodamine plays a significant role in biochemical reactions, particularly in fluorescence-based assays. It interacts with various enzymes, proteins, and other biomolecules, often serving as a fluorescent probe. For instance, it has been used to label proteins and nucleic acids, allowing researchers to track these molecules in live cells and tissues. The compound’s fluorescence properties enable the visualization of biochemical processes in real-time, providing insights into the dynamics of enzyme-substrate interactions, protein folding, and other molecular events .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by integrating into cellular membranes and organelles, where it can impact cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to localize in mitochondria, where it can affect mitochondrial membrane potential and ATP production . Additionally, its fluorescence properties make it a useful tool for studying cellular processes such as apoptosis, cell division, and intracellular transport .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through binding interactions, enzyme inhibition or activation, and changes in gene expression. The compound’s fluorescence is often used to monitor these interactions. For instance, it can bind to specific proteins or nucleic acids, causing a change in fluorescence intensity that indicates the presence or activity of the target molecule . This property is particularly useful in studying the kinetics of enzyme reactions and the dynamics of protein-protein interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider in long-term experiments. Studies have shown that this compound is relatively stable under various conditions, but its fluorescence can diminish over time due to photobleaching . Long-term exposure to light and other environmental factors can lead to the degradation of the compound, affecting its performance in fluorescence-based assays .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and can be used to label cells and tissues without causing significant toxicity . At high doses, it can exhibit toxic effects, including cell death and tissue damage . These adverse effects are likely due to the compound’s ability to generate reactive oxygen species and disrupt cellular membranes .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can affect cellular function . Additionally, it can influence metabolic flux and metabolite levels, particularly in pathways related to energy production and oxidative stress .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells via membrane transporters, where it accumulates in specific organelles such as mitochondria . Its distribution within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins that facilitate its uptake and retention .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound is often targeted to mitochondria, where it can influence mitochondrial function and dynamics . This localization is mediated by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles . Additionally, its fluorescence properties allow researchers to visualize its distribution within cells, providing insights into its role in cellular processes .

Preparation Methods

The synthesis of 6-Amino-3’,6’-bis(dimethylamino)spiro[2-benzofuran-3,9’-xanthene]-1-one involves multiple steps, including the formation of the benzofuran ring and subsequent functionalization. One common method involves the reaction of 2’,6’-dihydroxyacetophenone with 2-bromoacetophenone under modified Rap–Stoermer reaction conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with higher yields and purity.

Chemical Reactions Analysis

6-Amino-3’,6’-bis(dimethylamino)spiro[2-benzofuran-3,9’-xanthene]-1-one undergoes various chemical reactions, including:

Comparison with Similar Compounds

6-Amino-3’,6’-bis(dimethylamino)spiro[2-benzofuran-3,9’-xanthene]-1-one can be compared with other benzofuran derivatives such as:

Properties

IUPAC Name

6-amino-3',6'-bis(dimethylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3/c1-26(2)15-6-9-19-21(12-15)29-22-13-16(27(3)4)7-10-20(22)24(19)18-8-5-14(25)11-17(18)23(28)30-24/h5-13H,25H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCDBRTCWHLGIMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)N)C(=O)O3)C5=C(O2)C=C(C=C5)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50408315
Record name 5-Aminotetramethylrhodamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50408315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167095-10-5
Record name 5-Aminotetramethylrhodamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50408315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Aminotetramethyl Rhodamine
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Reactant of Route 6
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